tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Description
Systematic Nomenclature and Structural Features
The compound tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is systematically named according to IUPAC guidelines. The parent structure is a six-membered piperidine ring (azacyclohexane) substituted at positions 1, 3, and 4. The carboxylate group at position 1 is protected as a tert-butyl ester, while positions 3 and 4 bear fluorine and hydroxyl groups, respectively. The stereochemical descriptors (3R,4R) indicate the absolute configuration of the chiral centers at C3 and C4.
The molecular formula is C₁₀H₁₈FNO₃ , with a molecular weight of 219.25 g/mol . Substituent prioritization follows Cahn-Ingold-Prelog rules: the carboxylate group (highest priority at C1), followed by fluorine (C3) and hydroxyl (C4). The tert-butyl group [(CH₃)₃C-] is a bulky protecting group that enhances steric stability and modulates solubility .
Stereochemical Analysis and Diastereomeric Relationships
The (3R,4R) configuration places the fluorine and hydroxyl groups on the same face of the piperidine ring in its lowest-energy chair conformation. This stereochemistry contrasts with diastereomers such as (3S,4R), (3R,4S), and (3S,4S), which exhibit distinct physical and chemical properties. For example, the (3R,4R) and (3S,4S) enantiomers form a pair of enantiomers, while (3R,4S) and (3S,4R) represent another diastereomeric pair .
The spatial arrangement of substituents significantly impacts molecular interactions. In the (3R,4R) configuration, the hydroxyl group adopts an equatorial position, minimizing steric clash with the tert-butyl group. Fluorine’s electronegativity introduces polarization, affecting hydrogen-bonding capacity and dipole-dipole interactions .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLYXKYODGLMI-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955029-44-4 | |
| Record name | rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Piperidine Ring Functionalization
Starting from tert-butyl 4-oxopiperidine-1-carboxylate, fluorination at the 3-position and hydroxylation at the 4-position are critical steps. The stereochemistry is controlled through selective reduction or asymmetric catalysis. For example:
-
Fluorination : Diethylaminosulfur trifluoride (DAST) or Selectfluor® introduces fluorine at the 3-position. These reagents enable electrophilic fluorination with high regioselectivity.
-
Hydroxylation : Epoxidation of a double bond followed by acid-catalyzed ring opening can yield the trans-diol configuration, which is subsequently protected.
Stereochemical Control Strategies
The (3R,4R) configuration is achieved through chiral resolution or asymmetric synthesis.
Chiral Resolution via Chromatography
Racemic mixtures of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate are resolved using chiral stationary phases. For instance:
Asymmetric Catalysis
Catalytic hydrogenation with chiral ligands (e.g., Rhodium-(R)-BINAP) reduces ketones to alcohols with high enantioselectivity. For example:
-
Hydrogenation of 3-Fluoro-4-ketopiperidine : Using H₂ (50 psi) and Rh-(R)-BINAP in ethanol achieves 98% ee for the (3R,4R) isomer.
Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen during functionalization.
Boc Protection
Deprotection
-
Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group quantitatively.
Optimized Synthetic Protocols
Method A: Sequential Fluorination and Hydroxylation
-
Starting Material : tert-Butyl 4-oxopiperidine-1-carboxylate.
-
Fluorination : Treat with Selectfluor® in acetonitrile at 80°C for 6 hours (Yield: 85%).
-
Hydroxylation : Epoxidize with m-CPBA, then hydrolyze with H₂SO₄ to yield the diol (Yield: 78%).
-
Chiral Resolution : Separate enantiomers via Chiralpak AD-H (Methanol, 2 mL/min).
Method B: Asymmetric Hydrogenation
-
Starting Material : tert-Butyl 3-fluoro-4-ketopiperidine-1-carboxylate.
-
Hydrogenation : Rh-(R)-BINAP, H₂ (50 psi), ethanol, 24 hours (Yield: 92%, 98% ee).
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Sequential Fluorination | Selectfluor® fluorination | 85 | N/A | |
| Asymmetric Hydrogenation | Rh-(R)-BINAP catalysis | 92 | 98% | |
| Chiral Resolution | Chiralpak AD-H | 95* | >99% |
*Yield after resolution.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance efficiency for Boc protection and fluorination steps, reducing reaction times by 50% compared to batch processes.
Chemical Reactions Analysis
tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets. The tert-butyl carbamate group provides stability and protection to the molecule, enhancing its overall efficacy .
Comparison with Similar Compounds
Stereoisomeric Variants
The compound’s stereochemistry critically distinguishes it from diastereomers and enantiomers:
Key Observations :
- Stereochemical Impact : The (3R,4R) configuration optimizes spatial alignment for interactions in chiral environments, such as enzyme active sites. In contrast, the (3R,4S) diastereomer may exhibit reduced binding affinity due to misalignment of the hydroxyl and fluorine groups .
- Synthetic Challenges: Separation of stereoisomers requires advanced techniques like chiral chromatography or asymmetric synthesis, as noted in and .
Structural Analogs with Modified Substituents
Fluorine-Substituted Analogs
Key Observations :
- Fluorine vs. Hydroxyl : Fluorine’s electronegativity improves metabolic stability, while the hydroxyl group in the target compound enables hydrogen bonding, affecting solubility and crystal packing .
- Amino Derivatives: Amino-substituted analogs (e.g., CAS 1260612-08-5) are intermediates for amide bond formation, whereas hydroxylated variants are more polar .
Ring-Size Variants
Key Observations :
- Piperidine vs. Pyrrolidine: Piperidine’s six-membered ring offers greater conformational flexibility, which may enhance binding to larger biological targets.
Biological Activity
tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate, a compound with the CAS number 1314641-02-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H18FNO3
- Molecular Weight : 219.26 g/mol
- IUPAC Name : this compound
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Anticancer Activity :
- Studies indicate that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine have shown cytotoxic effects against specific cancer cell lines. One study demonstrated that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
- The structure of these compounds allows for better interaction with protein binding sites, enhancing their efficacy in cancer therapy.
-
Antibacterial Activity :
- Recent investigations have highlighted the antibacterial potential of piperidine derivatives. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results. For example, a series of inhibitors demonstrated low nanomolar inhibition against bacterial topoisomerases, crucial enzymes for bacterial DNA replication .
- The dual-targeting capability of these compounds suggests their potential use in treating bacterial infections resistant to conventional antibiotics.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Research :
- Antibacterial Studies :
Q & A
Q. How is this compound utilized as a building block in PROTAC (Proteolysis-Targeting Chimera) synthesis?
- Role : The piperidine core serves as a linker between target protein-binding motifs and E3 ligase recruiters. The hydroxyl group enables functionalization via esterification or carbamate formation .
- Case Study : Analogous Boc-protected piperidines are key intermediates in FDA-approved kinase inhibitors .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound in oxygen-sensitive reactions?
- Guidelines :
- Use inert atmosphere (N/Ar) gloveboxes for reactions involving pyrophoric reagents.
- Wear NFPA-compliant PPE: nitrile gloves, safety goggles, and flame-resistant lab coats .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
